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Introduction
Ethyl maltol (2-ethyl-3-hydroxy-4-pyrone) is a synthetic flavoring substance widely utilized in

the food, beverage, and pharmaceutical industries to impart and enhance sweet, caramel-like,

and fruity aromas and tastes.[1][2] Its sensory profile is often described with notes of cotton

candy, jammy strawberry, and burnt sugar.[1] With a potency four to six times greater than its

naturally occurring analogue, maltol, even small concentrations of ethyl maltol can significantly

impact the sensory characteristics of a product.[1] It is employed to boost perceived sweetness,

harmonize and round out flavor profiles, and mask undesirable off-notes such as bitterness.[3]

These application notes provide detailed protocols for the sensory panel evaluation of ethyl
maltol, including threshold testing and descriptive analysis. The methodologies are designed to

provide a comprehensive understanding of its sensory properties for applications in research,

product development, and quality control.

Quantitative Data Summary
The following tables summarize key quantitative data related to the sensory properties of ethyl
maltol.

Table 1: Sensory Thresholds of Ethyl Maltol
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Threshold Type Medium Value

Odor Threshold Air < 10 ppb

Taste Detection Threshold

(Estimated)
Water 1.4 mg/L

Table 2: Illustrative Quantitative Descriptive Analysis (QDA) Profile of Ethyl Maltol in Aqueous

Solution
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Sensory Attribute Definition
Intensity Score (0-
15 scale) at 20 ppm

Intensity Score (0-
15 scale) at 50 ppm

Aroma

Cotton Candy

The characteristic

sweet, spun-sugar

aroma associated with

cotton candy.

7 11

Caramelic

The aroma of heated

or burnt sugar,

reminiscent of

caramel.

5 9

Jammy Fruit

A sweet, cooked fruit

aroma, similar to that

of strawberry jam.

4 7

Flavor

Sweet

The fundamental taste

sensation elicited by

sugars.

8 12

Burnt Sugar

The characteristic

taste of caramelized

sugar with slightly

bitter notes.

4 8

Strawberry-like

A flavor reminiscent of

fresh or cooked

strawberries.

3 6

Astringent

A drying, puckering

sensation in the

mouth.

1 2

Aftertaste

Lingering Sweetness The perception of

sweetness that

6 10
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remains after the

sample has been

expectorated or

swallowed.

Note: The intensity scores in Table 2 are illustrative and would be determined experimentally by

a trained sensory panel.

Experimental Protocols
Panelist Selection and Training
A panel of 8-12 individuals should be selected based on their sensory acuity, ability to

discriminate between different tastes and aromas, and verbal fluency. Panelists should undergo

training to familiarize themselves with the sensory characteristics of ethyl maltol and the

specific evaluation procedures. Training should include the recognition of and intensity scaling

of the primary sensory attributes of ethyl maltol.

Sample Preparation
Ethyl maltol is sparingly soluble in water but soluble in ethanol and propylene glycol.[4] For

sensory evaluation, stock solutions should be prepared by dissolving ethyl maltol in a small

amount of ethanol before diluting with deionized, odor-free water to the desired concentrations.

It is crucial to also prepare a blank sample containing the same concentration of ethanol as the

test samples to serve as a control. All samples should be presented to panelists at a controlled

room temperature (approximately 22°C) in coded, identical containers.

Protocol for Determination of Detection Threshold
This protocol is based on the ASTM E679-19 standard, which outlines a forced-choice

ascending concentration series method.[5][6][7]

Objective: To determine the lowest concentration of ethyl maltol that can be reliably detected.

Method: 3-Alternative Forced-Choice (3-AFC) Test.[8][9]

Materials:
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A series of ethyl maltol solutions in ascending concentrations (e.g., 0.1, 0.3, 1.0, 3.0, 10.0

mg/L in deionized water). The concentration steps should be geometric.

Deionized, odor-free water (blank).

Coded tasting vessels.

Procedure:

Panelists are presented with three coded samples at each concentration level. Two of the

samples are blanks (water), and one contains the ethyl maltol solution.

The position of the ethyl maltol sample within the trio is randomized for each panelist and

each concentration level.

Panelists are instructed to taste each sample from left to right and identify the "odd" sample.

A forced-choice procedure is used, meaning panelists must choose one sample, even if they

are uncertain.

There is a mandatory rest period with water for palate cleansing between each set of

samples.

The test proceeds from the lowest to the highest concentration.

An individual's threshold is considered the concentration at which they correctly identify the

odd sample in two consecutive presentations.

The group threshold is calculated as the geometric mean of the individual thresholds.

Protocol for Quantitative Descriptive Analysis (QDA)
Objective: To identify, describe, and quantify the sensory attributes of ethyl maltol.

Method: Quantitative Descriptive Analysis (QDA).

Procedure:

Lexicon Development:
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A panel of trained assessors is presented with a range of ethyl maltol concentrations

(e.g., 10, 30, and 60 ppm).

Through open discussion, the panel generates a list of descriptive terms for the aroma,

flavor, and aftertaste of ethyl maltol.

The panel, with the guidance of a panel leader, refines this list into a final sensory lexicon,

complete with clear definitions for each attribute (see Table 2 for examples). Reference

standards for each attribute may be developed to anchor the panelists.

Intensity Rating:

Panelists individually evaluate the intensity of each sensory attribute for each sample.

Intensity is rated on a 15-cm line scale anchored at the ends with "low" and "high"

intensity.

Samples are presented in a randomized order with unique three-digit codes.

Panelists are required to rinse their mouths with deionized water between samples.

Data Analysis:

The intensity ratings from the line scales are converted to numerical data (e.g., 0-15).

The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences in attribute intensities between samples.

The results are often visualized using spider web plots or bar charts to create a sensory

profile for each sample.

Diagrams
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Experimental Workflow for Sensory Panel Evaluation of Ethyl Maltol
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Simplified Sweet Taste Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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